molecular formula C21H22Cl2N2O2 B3480506 1-(2,4-dichlorobenzoyl)-N-(3,4-dimethylphenyl)-4-piperidinecarboxamide

1-(2,4-dichlorobenzoyl)-N-(3,4-dimethylphenyl)-4-piperidinecarboxamide

Cat. No. B3480506
M. Wt: 405.3 g/mol
InChI Key: PITYTJFWHQAPNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-dichlorobenzoyl)-N-(3,4-dimethylphenyl)-4-piperidinecarboxamide, commonly known as DPA-714, is a small molecule that has gained attention for its potential use in scientific research. DPA-714 is a selective ligand for the translocator protein (TSPO), which is expressed in high levels in activated microglia and has been implicated in various neurological disorders.

Mechanism of Action

DPA-714 binds selectively to 1-(2,4-dichlorobenzoyl)-N-(3,4-dimethylphenyl)-4-piperidinecarboxamide, which is expressed in high levels in activated microglia. 1-(2,4-dichlorobenzoyl)-N-(3,4-dimethylphenyl)-4-piperidinecarboxamide is involved in various cellular processes, including cholesterol transport, apoptosis, and neuroinflammation. DPA-714 has been shown to modulate the activity of 1-(2,4-dichlorobenzoyl)-N-(3,4-dimethylphenyl)-4-piperidinecarboxamide, leading to a reduction in neuroinflammation and neurodegeneration. The exact mechanism of action of DPA-714 is not fully understood, but it is thought to involve the regulation of mitochondrial function and oxidative stress.
Biochemical and Physiological Effects
DPA-714 has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that DPA-714 can reduce the production of pro-inflammatory cytokines and reactive oxygen species in activated microglia. In vivo studies have shown that DPA-714 can reduce neuroinflammation and neurodegeneration in animal models of neurological disorders. DPA-714 has also been shown to have neuroprotective effects in vitro and in vivo, suggesting that it may have therapeutic potential for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

DPA-714 has several advantages for lab experiments, including its high purity, stability, and selectivity for 1-(2,4-dichlorobenzoyl)-N-(3,4-dimethylphenyl)-4-piperidinecarboxamide. DPA-714 can be used as a marker for neuroinflammation in vivo, making it a valuable tool for the diagnosis and treatment of neurological disorders. However, there are also limitations to the use of DPA-714 in lab experiments. DPA-714 has a short half-life in vivo, which may limit its usefulness for longitudinal studies. Additionally, DPA-714 is a small molecule that may not penetrate the blood-brain barrier efficiently, which may limit its usefulness for studying central nervous system disorders.

Future Directions

There are several future directions for the use of DPA-714 in scientific research. One area of interest is the development of new 1-(2,4-dichlorobenzoyl)-N-(3,4-dimethylphenyl)-4-piperidinecarboxamide ligands with improved selectivity and affinity for 1-(2,4-dichlorobenzoyl)-N-(3,4-dimethylphenyl)-4-piperidinecarboxamide. Another area of interest is the use of DPA-714 as a therapeutic agent for the treatment of neurological disorders. Finally, there is a need for further studies to investigate the mechanism of action of DPA-714 and its effects on cellular processes involved in neuroinflammation and neurodegeneration.
Conclusion
In conclusion, DPA-714 is a small molecule that has gained attention for its potential use in scientific research. DPA-714 is a selective ligand for 1-(2,4-dichlorobenzoyl)-N-(3,4-dimethylphenyl)-4-piperidinecarboxamide, which is expressed in high levels in activated microglia and has been implicated in various neurological disorders. DPA-714 has several advantages for lab experiments, including its high purity, stability, and selectivity for 1-(2,4-dichlorobenzoyl)-N-(3,4-dimethylphenyl)-4-piperidinecarboxamide. However, there are also limitations to the use of DPA-714 in lab experiments, including its short half-life in vivo and limited penetration of the blood-brain barrier. There are several future directions for the use of DPA-714 in scientific research, including the development of new 1-(2,4-dichlorobenzoyl)-N-(3,4-dimethylphenyl)-4-piperidinecarboxamide ligands and the investigation of its therapeutic potential for the treatment of neurological disorders.

Scientific Research Applications

DPA-714 has been extensively used in scientific research to investigate the role of 1-(2,4-dichlorobenzoyl)-N-(3,4-dimethylphenyl)-4-piperidinecarboxamide in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. 1-(2,4-dichlorobenzoyl)-N-(3,4-dimethylphenyl)-4-piperidinecarboxamide is expressed in high levels in activated microglia, which are immune cells in the brain that play a crucial role in neuroinflammation. DPA-714 has been shown to bind selectively to 1-(2,4-dichlorobenzoyl)-N-(3,4-dimethylphenyl)-4-piperidinecarboxamide and can be used as a marker for neuroinflammation in vivo. This has important implications for the diagnosis and treatment of neurological disorders.

properties

IUPAC Name

1-(2,4-dichlorobenzoyl)-N-(3,4-dimethylphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22Cl2N2O2/c1-13-3-5-17(11-14(13)2)24-20(26)15-7-9-25(10-8-15)21(27)18-6-4-16(22)12-19(18)23/h3-6,11-12,15H,7-10H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PITYTJFWHQAPNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3=C(C=C(C=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,4-dichlorobenzoyl)-N-(3,4-dimethylphenyl)-4-piperidinecarboxamide
Reactant of Route 2
Reactant of Route 2
1-(2,4-dichlorobenzoyl)-N-(3,4-dimethylphenyl)-4-piperidinecarboxamide
Reactant of Route 3
Reactant of Route 3
1-(2,4-dichlorobenzoyl)-N-(3,4-dimethylphenyl)-4-piperidinecarboxamide
Reactant of Route 4
Reactant of Route 4
1-(2,4-dichlorobenzoyl)-N-(3,4-dimethylphenyl)-4-piperidinecarboxamide
Reactant of Route 5
Reactant of Route 5
1-(2,4-dichlorobenzoyl)-N-(3,4-dimethylphenyl)-4-piperidinecarboxamide
Reactant of Route 6
Reactant of Route 6
1-(2,4-dichlorobenzoyl)-N-(3,4-dimethylphenyl)-4-piperidinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.